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molecular formula C12H10O5S2 B8761319 4-(4-Methoxybenzoyl)thiophene-2-sulfonic acid CAS No. 118976-96-8

4-(4-Methoxybenzoyl)thiophene-2-sulfonic acid

Cat. No. B8761319
M. Wt: 298.3 g/mol
InChI Key: NVYMDAUAAXJNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04914111

Procedure details

To 2.98 g (0.01 mol) of product from Step B suspended in 75 ml CH2Cl2 was added excess thionyl chloride and the resulting suspension was stirred, and heated at reflux for 1.5 hours to give a homogeneous solution. The thionyl chloride was evaporated and the residue was extracted with CHCl3 after ice had been added. The organic extract was washed with brine, dried and the solvent evaporated to give a yellow oil. This was taken up in acetone and treated with 5 ml of concentrated NH4OH dropwise. After stirring for 15 minutes, this was extracted with chloroform and the extract was dried. Filtration and evaporation of the solvent gave the desired product as a yellow solid, m.p. 173°-175° C.
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([C:9]2[CH:10]=[C:11]([S:14](O)(=[O:16])=[O:15])[S:12][CH:13]=2)=[O:8])=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[NH4+:24].[OH-]>C(Cl)Cl.CC(C)=O>[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([C:9]2[CH:10]=[C:11]([S:14]([NH2:24])(=[O:16])=[O:15])[S:12][CH:13]=2)=[O:8])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.98 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C=2C=C(SC2)S(=O)(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to give a homogeneous solution
CUSTOM
Type
CUSTOM
Details
The thionyl chloride was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with CHCl3 after ice
ADDITION
Type
ADDITION
Details
had been added
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
this was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the extract was dried
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C(=O)C=2C=C(SC2)S(=O)(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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